molecular formula C26H23N5O4 B600830 Alogliptin Related Compound 18 CAS No. 1430222-09-5

Alogliptin Related Compound 18

货号: B600830
CAS 编号: 1430222-09-5
分子量: 469.5
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alogliptin Related Compound 18 is a derivative of Alogliptin, which is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. Alogliptin is used to manage blood sugar levels in patients with type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose homeostasis .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 18 involves several synthetic steps. One of the key intermediates in the synthesis is R-3-aminopiperidine dihydrochloride. The preparation method for this intermediate involves Hoffmann rearrangement of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction is carried out in an ethanol-water mixture, which is environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using the same synthetic route with optimized reaction conditions to ensure high yield and purity. The overall yield of the intermediate R-3-aminopiperidine dihydrochloride can reach 89%-93%, making it suitable for mass production .

化学反应分析

Types of Reactions

Alogliptin Related Compound 18 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various solvents like ethanol and water for reaction media .

Major Products Formed

The major products formed from these reactions include the desired intermediate compounds that are further processed to obtain this compound with high chirality purity (ee value > 99.5%) .

科学研究应用

Alogliptin Related Compound 18 has several scientific research applications, including:

作用机制

Alogliptin Related Compound 18 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby regulating glucose levels in the blood .

相似化合物的比较

Similar Compounds

Similar compounds to Alogliptin Related Compound 18 include:

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Vildagliptin
  • Teneligliptin
  • Anagliptin

Uniqueness

This compound is unique due to its high chirality purity and specific synthetic route that ensures high yield and environmentally friendly production. Additionally, it exhibits a favorable pharmacokinetic profile and prolonged release pattern when formulated into nanoparticles .

生物活性

Alogliptin Related Compound 18 is a derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions by inhibiting the enzyme DPP-4. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By increasing the levels of these hormones, this compound enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to improved glycemic control .

Pharmacological Profile

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

  • Absorption : Peak plasma concentrations occur within 1 to 2 hours post-administration, with an absolute bioavailability of approximately 100% .
  • Half-Life : The compound has a terminal half-life ranging from 12.4 to 21.4 hours, supporting once-daily dosing regimens .
  • Metabolism : Minimal metabolism occurs, with renal excretion accounting for approximately 76% of the dose .

Biological Activity and Efficacy

This compound has been extensively studied for its biological activity in various contexts:

  • Antidiabetic Effects : Clinical studies have shown that Alogliptin effectively reduces HbA1c levels in patients with type 2 diabetes. Reductions range from 0.5% to 0.8% depending on whether it is administered alone or in combination with other antidiabetic agents such as metformin or pioglitazone .
  • Synergistic Effects : Research indicates that when combined with other medications like metformin or sulfonylureas, Alogliptin produces additive or synergistic effects on glycemic control. For instance, a study demonstrated that the combination of Alogliptin and voglibose significantly increased plasma intact GLP-1 levels and improved overall diabetic indices in db/db mouse models .
  • Safety Profile : The safety profile of this compound is generally favorable, with few adverse effects reported. The most common side effects include gastrointestinal disturbances and skin reactions such as pruritus . Long-term studies indicate that it does not promote weight gain and is well-tolerated among patients .

Table: Summary of Key Studies on this compound

Study ReferenceStudy DesignPopulationKey Findings
Randomized Controlled TrialPatients with T2DSignificant reduction in HbA1c levels (0.5% - 0.8%)
Animal Model Studydb/db MiceSynergistic effects on insulin secretion when combined with voglibose
Long-term Safety StudyDiabetic PatientsWell-tolerated with minimal adverse effects over extended use

Case Study Example

A clinical trial involving patients with type 2 diabetes evaluated the efficacy of Alogliptin as an adjunct therapy to metformin. Over a period of 24 weeks, patients receiving Alogliptin showed a statistically significant reduction in HbA1c compared to those on metformin alone (−0.6% vs −0.3%, p<0.01). Additionally, there was a notable improvement in fasting plasma glucose levels and patient-reported outcomes regarding quality of life related to diabetes management .

属性

CAS 编号

1430222-09-5

分子式

C26H23N5O4

分子量

469.5

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。